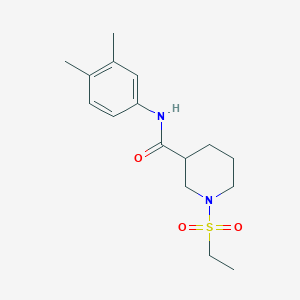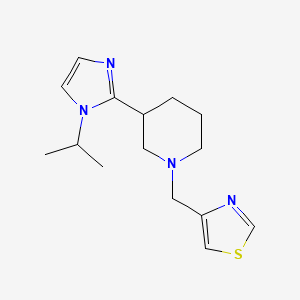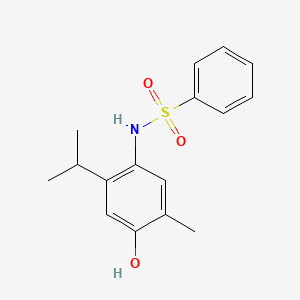![molecular formula C22H27FN4O B5587232 (1R*,5R*)-3-(cyclobutylcarbonyl)-6-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5587232.png)
(1R*,5R*)-3-(cyclobutylcarbonyl)-6-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex bicyclic compounds often involves strategies like 1,3-dipolar cycloaddition reactions, which are regio-, stereo-, and chemoselectively targeted at exocyclic double bonds to yield spirocyclic and other bicyclic systems. Such methods have been exemplified in the synthesis of spiro[4.5]decane systems and pyrazoline, isoxazole, and cyclopentanone adducts through reactions with reactive 1,3-dipoles, showcasing the versatility of cycloaddition reactions in constructing complex bicyclic structures (Ong & Chien, 1996).
Molecular Structure Analysis
The molecular structure of bicyclic compounds like "(1R*,5R*)-3-(cyclobutylcarbonyl)-6-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonane" can be elucidated using techniques such as X-ray crystallography. These studies reveal the intricate details of molecular geometry, including bond lengths, angles, and stereochemistry, essential for understanding the compound's chemical behavior and reactivity (Day et al., 1973).
Chemical Reactions and Properties
The chemical reactivity of bicyclic compounds often involves interactions with 1,3-dipoles in cycloaddition reactions to form various adducts, including pyrazolines and cyclopropanes, which can further undergo transformations such as denitrogenation and rearrangements to yield a diverse array of structural motifs. These reactions highlight the compound's versatility as a synthetic intermediate and its potential for further functionalization (Cruz Cruz et al., 2009).
Propriétés
IUPAC Name |
cyclobutyl-[(1R,5R)-6-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O/c23-19-5-2-6-20(9-19)27-14-17(10-24-27)13-25-11-16-7-8-21(25)15-26(12-16)22(28)18-3-1-4-18/h2,5-6,9-10,14,16,18,21H,1,3-4,7-8,11-13,15H2/t16-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYPTJQYDVCQLS-IIBYNOLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC3CCC(C2)N(C3)CC4=CN(N=C4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3)CC4=CN(N=C4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclobutyl-[(1R,5R)-6-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-[2-(3-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5587150.png)


![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5587170.png)
![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5587173.png)
![2-fluoro-N-{[(2S,4S)-4-fluoro-1-(N-methyl-L-alanyl)-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5587176.png)
![(3S)-1-(5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoyl)-N,N-dimethylazepan-3-amine](/img/structure/B5587178.png)
![(4aR*,7aS*)-N,N-dimethyl-4-[(1-methyl-1H-imidazol-2-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5587196.png)
![[1,3]thiazolo[3,2-a]benzimidazole-2,3-dione 2-oxime](/img/structure/B5587198.png)

![4-methyl-1-{[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2-phenylpiperazine](/img/structure/B5587202.png)

![6-({[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587238.png)
![N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5587245.png)